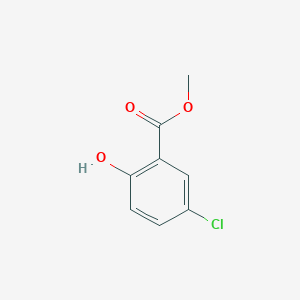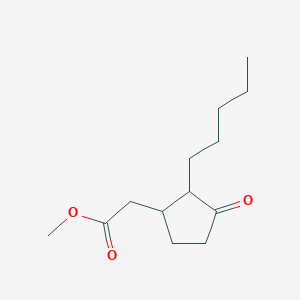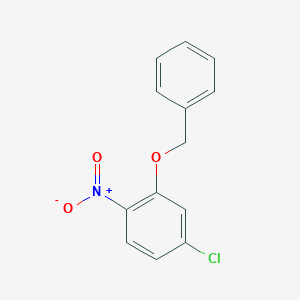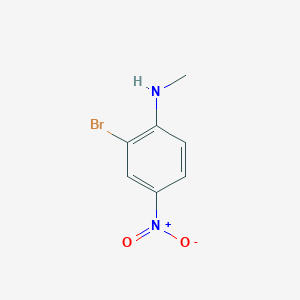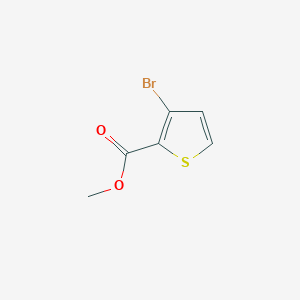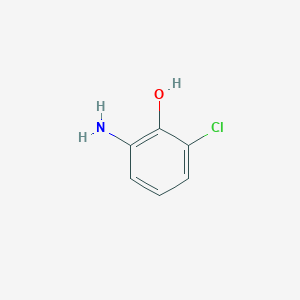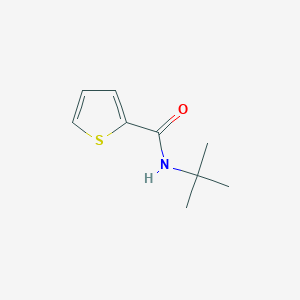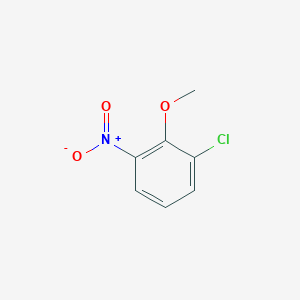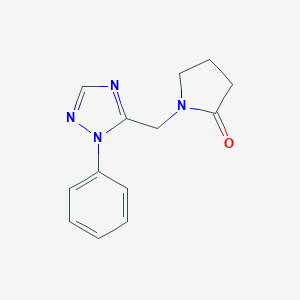
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in water and used in various laboratory experiments.
Mechanism Of Action
The mechanism of action of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone is not well understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cellular processes. It has also been shown to have an effect on the immune system, although the exact mechanism is not known.
Biochemical And Physiological Effects
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone has been shown to have several biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has also been shown to have an effect on the immune system. Additionally, it has been shown to have an effect on the central nervous system, although the exact mechanism is not known.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone in lab experiments is that it is readily available and relatively inexpensive. Additionally, it has been extensively studied, and several methods have been developed for its preparation. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone. One area of research is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the study of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to understand its mechanism of action and its effects on the central nervous system.
Synthesis Methods
The synthesis of 1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone involves the reaction between 1-phenyl-1H-1,2,4-triazole-5-methanol and 2-pyrrolidinone. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The synthesis of this compound has been extensively studied, and several methods have been developed for its preparation.
Scientific Research Applications
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone has been used in various scientific research applications. It has been studied for its potential as an antifungal and antibacterial agent. It has also been used in the development of new drugs for the treatment of various diseases. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
95356-55-1 |
|---|---|
Product Name |
1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinone |
Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N4O/c18-13-7-4-8-16(13)9-12-14-10-15-17(12)11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
InChI Key |
VQUHWQZLHDKXLR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-propoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B183040.png)
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
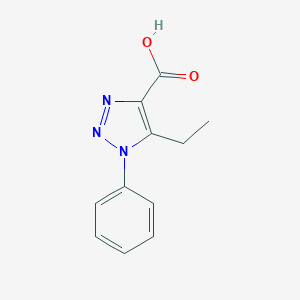
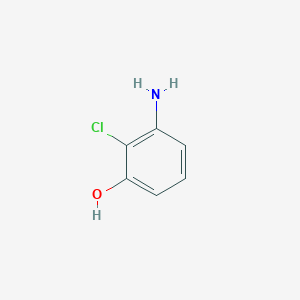
![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)
